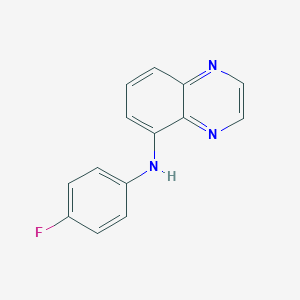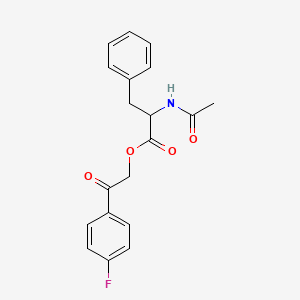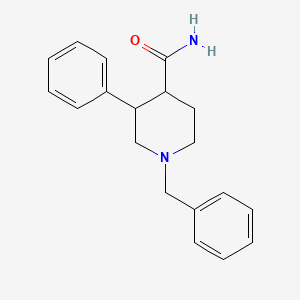![molecular formula C21H30N2O5 B3973145 1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973145.png)
1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate, commonly known as CPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of azepane derivatives and has been found to exhibit strong binding affinity towards certain receptors in the central nervous system. The purpose of this review paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the study of CPA.
Scientific Research Applications
CPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been found to exhibit strong binding affinity towards the sigma-1 receptor and the dopamine transporter, which are involved in the regulation of mood, cognition, and motor function. CPA has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.
Mechanism of Action
The exact mechanism of action of CPA is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CPA has been found to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been linked to various neurological disorders. CPA has also been found to inhibit the reuptake of dopamine, which is a key neurotransmitter involved in the regulation of mood and motor function.
Biochemical and Physiological Effects:
CPA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of inflammation, and the induction of apoptosis in cancer cells. It has also been found to exhibit neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPA in lab experiments is its high affinity towards certain receptors in the central nervous system, which makes it a useful tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using CPA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of CPA, including the development of new synthesis methods, the identification of new therapeutic applications, and the exploration of its potential use as a diagnostic tool for neurological disorders. Further research is needed to fully understand the mechanism of action of CPA and to determine its potential toxicity and side effects.
Conclusion:
In conclusion, 1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits strong binding affinity towards certain receptors in the central nervous system and has been found to exhibit a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many future directions for the study of CPA, which could lead to the development of new treatments for various neurological disorders.
properties
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c22-19(16-17-8-4-3-5-9-17)21-14-10-18(11-15-21)20-12-6-1-2-7-13-20;3-1(4)2(5)6/h3-5,8-9,18H,1-2,6-7,10-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQNQZODNOGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973073.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973077.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3973083.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973089.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3973107.png)

![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3973127.png)

![N-[2-(dimethylamino)ethyl]-2-(2,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3973141.png)
![4-(5-chloro-2-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973143.png)

![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)
![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)